N-(3-{[1-(3-methylbutyl)-1H-indol-4-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide
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Description
N-(3-{[1-(3-methylbutyl)-1H-indol-4-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide is a complex organic compound with a unique structure that combines an indole moiety with a pyrazine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Biological Activity
N-(3-{[1-(3-methylbutyl)-1H-indol-4-yl]amino}-3-oxopropyl)pyrazine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on its biological activity, particularly in the context of antiviral properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down into several functional groups, which contribute to its biological activity:
- Indole moiety : Known for various biological activities, including anticancer and antimicrobial properties.
- Pyrazine ring : Often associated with neuroprotective effects and modulation of neurotransmitter systems.
- Carboxamide group : Plays a crucial role in binding interactions with biological targets.
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity against SARS-CoV-2. The compound acts by inhibiting viral replication, making it a candidate for further research in the treatment of COVID-19. Methods of administration include oral and intravenous routes, with ongoing investigations into optimal dosing regimens .
Enzyme Inhibition
One of the notable activities of this compound is its potential as an inhibitor of monoamine oxidase B (MAO-B). MAO-B is an enzyme involved in the metabolism of neurotransmitters and is a target for treating neurodegenerative diseases such as Parkinson's disease. Research indicates that this compound could serve as a selective and competitive inhibitor of MAO-B, suggesting its utility in neuropharmacology .
Case Studies
- Inhibition of SARS-CoV-2 : A study demonstrated that similar compounds effectively reduced viral load in vitro. The mechanism involves interference with viral entry or replication processes.
- MAO-B Inhibition : In a molecular docking study, this compound showed high binding affinity to the MAO-B active site, indicating potential therapeutic benefits in managing neurodegenerative conditions .
Table 1: Biological Activities of this compound
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. The results indicate strong interactions with MAO-B, supporting its role as a potential therapeutic agent in neurodegenerative diseases.
Properties
Molecular Formula |
C21H25N5O2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[3-[[1-(3-methylbutyl)indol-4-yl]amino]-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C21H25N5O2/c1-15(2)7-12-26-13-8-16-17(4-3-5-19(16)26)25-20(27)6-9-24-21(28)18-14-22-10-11-23-18/h3-5,8,10-11,13-15H,6-7,9,12H2,1-2H3,(H,24,28)(H,25,27) |
InChI Key |
VUZXTEQDCFRRAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=CC2=C(C=CC=C21)NC(=O)CCNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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